Methyl 5-chloropentanoate

Description

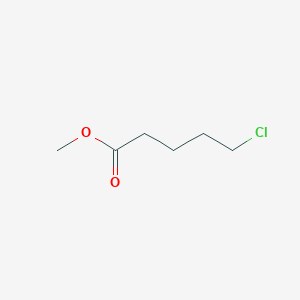

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloropentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-9-6(8)4-2-3-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVHFVJOWIQHII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50298071 | |

| Record name | Methyl 5-chloropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14273-86-0 | |

| Record name | 14273-86-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-chloropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-chlorovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-chloropentanoate: Synthesis, Reactivity, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloropentanoate, a seemingly unassuming bifunctional molecule, holds a significant position in the landscape of modern organic synthesis and pharmaceutical development. Its value lies in the strategic placement of two key functional groups: a methyl ester and a terminal alkyl chloride. This unique arrangement allows for a diverse range of chemical transformations, making it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of Methyl 5-chloropentanoate, from its fundamental properties and synthesis to its critical applications, particularly in the synthesis of blockbuster pharmaceuticals like Apixaban. We will delve into the causality behind its synthetic utility, explore detailed experimental protocols, and provide insights into its reactivity, equipping researchers with the knowledge to effectively leverage this important chemical intermediate.

Nomenclature and Identification: A Multifaceted Identity

In the realm of chemical communication, precision is paramount. Methyl 5-chloropentanoate is known by several synonyms, each adhering to different nomenclature systems. A clear understanding of these names is crucial for navigating chemical databases, literature, and supplier catalogs.

The most common and IUPAC-preferred name is methyl 5-chloropentanoate .[1][2] However, it is also frequently referred to as methyl 5-chlorovalerate , stemming from the common name for a five-carbon carboxylic acid, valeric acid.[2][3] The Greek letter delta (δ) is also used to denote the position of the chlorine atom on the fifth carbon, leading to the name methyl δ-chlorovalerate .[2][3]

For unambiguous identification, the Chemical Abstracts Service (CAS) number, 14273-86-0 , is the universally accepted standard.[1][3][4]

| Identifier Type | Identifier |

| IUPAC Name | methyl 5-chloropentanoate[1] |

| Common Synonym | Methyl 5-chlorovalerate[3] |

| Alternative Synonym | Methyl δ-chlorovalerate[2] |

| CAS Number | 14273-86-0[3] |

| Molecular Formula | C6H11ClO2[1][3] |

| Molecular Weight | 150.60 g/mol [1] |

| InChIKey | JAVHFVJOWIQHII-UHFFFAOYSA-N[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 5-chloropentanoate is essential for its safe handling, storage, and use in chemical reactions.

| Property | Value | Source |

| Appearance | Colorless oil | [2] |

| Boiling Point | 106-107 °C at 38 mmHg | [1][5] |

| Density | 1.047 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.436 | [1][5] |

| Flash Point | 194 °F (90 °C) | [1] |

| Solubility | Sparingly soluble in chloroform and methanol. | [1] |

| Storage | 2-8°C in a refrigerator under an inert atmosphere. | [2] |

Synthesis of Methyl 5-chloropentanoate: A Practical Approach

The most common and industrially scalable method for the preparation of Methyl 5-chloropentanoate is the Fischer-Speier esterification of 5-chloropentanoic acid (also known as 5-chlorovaleric acid) with methanol in the presence of an acid catalyst.[6][7][8] This reversible reaction is typically driven to completion by using an excess of methanol, which also serves as the solvent, or by removing the water formed during the reaction.[7]

Reaction Mechanism: Fischer-Speier Esterification

The mechanism of Fischer-Speier esterification is a classic example of nucleophilic acyl substitution.[8]

Caption: Role of 5-chlorovaleryl chloride in Apixaban synthesis.

Versatility in the Synthesis of Heterocyclic Compounds

Beyond its role in the synthesis of Apixaban, the bifunctional nature of Methyl 5-chloropentanoate makes it an ideal starting material for the synthesis of various heterocyclic compounds. The terminal chloride can act as an electrophile in reactions with a wide range of nucleophiles, leading to the formation of substituted linear chains that can subsequently undergo cyclization. For instance, reaction with primary amines can lead to the formation of N-substituted piperidones after intramolecular cyclization.

Spectroscopic Characterization

The identity and purity of Methyl 5-chloropentanoate are typically confirmed using a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of Methyl 5-chloropentanoate is expected to show distinct signals for the methyl ester protons (a singlet around 3.6-3.7 ppm), the methylene protons adjacent to the chlorine (a triplet around 3.5-3.6 ppm), the methylene protons adjacent to the carbonyl group (a triplet around 2.3-2.4 ppm), and the remaining methylene protons (a multiplet in the region of 1.7-1.9 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 173 ppm), the methoxy carbon (around 51 ppm), the carbon bearing the chlorine atom (around 44 ppm), and the other methylene carbons in the aliphatic chain.

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹. The C-O stretching of the ester will also be present, usually as two bands.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the methoxy group (-OCH₃) and the cleavage of the carbon chain. The presence of chlorine will be indicated by the characteristic M+2 isotopic peak with an intensity of approximately one-third of the M+ peak.

Safety and Handling

Methyl 5-chloropentanoate is classified as an irritant. [2]It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [2]Therefore, it is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [1]In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. [1]

Conclusion

Methyl 5-chloropentanoate is a versatile and valuable building block in modern organic synthesis, with its significance underscored by its application in the synthesis of life-saving pharmaceuticals. Its straightforward synthesis, coupled with the differential reactivity of its ester and alkyl chloride functionalities, provides a reliable platform for the construction of complex molecular targets. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for any researcher or drug development professional seeking to harness its synthetic potential. As the demand for novel and intricate molecules continues to grow, the utility of such fundamental building blocks will undoubtedly remain a cornerstone of chemical innovation.

References

-

Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. (2024). MDPI. [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Athabasca University. [Link]

-

Experiment 5: Fischer Esterification. (2017). DSpace@MIT. [Link]

-

Methyl 5-chloropentanoate. PubChem. [Link]

-

Methyl 5-chloropentanoate. ChemBK. [Link]

-

Methyl 5-chloropentanoate. Pharmaffiliates. [Link]

-

Methyl 5-chloropentanoate. PubChem. [Link]

-

Methyl 5-chloropentanoate Industrial Grade. CHEMLYTE SOLUTIONS CO.,LTD. [Link]

-

Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. PubMed. [Link]

- Preparation method of Apixaban intermediate suitable for industrial production.

Sources

- 1. chembk.com [chembk.com]

- 2. Methyl 5-chloropentanoate | C6H11ClO2 | CID 274413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 5-chloropentanoate | 14273-86-0 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. mdpi.com [mdpi.com]

- 7. athabascau.ca [athabascau.ca]

- 8. dspace.mit.edu [dspace.mit.edu]

Purity specifications for research-grade Methyl 5-chloropentanoate

An In-Depth Technical Guide to the Purity Specifications of Research-Grade Methyl 5-chloropentanoate

Introduction: The Imperative of Purity in Scientific Research

In the realms of drug discovery, medicinal chemistry, and materials science, the starting materials are the foundation upon which all subsequent data is built. Methyl 5-chloropentanoate (CAS No. 14273-86-0) is a key intermediate used in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] The integrity of research and development outcomes is directly contingent on the purity of such reagents. The presence of unknown or unquantified impurities can lead to erroneous biological data, unpredictable reaction kinetics, and compromised product stability, ultimately resulting in significant time and resource expenditure.[3]

This guide provides a comprehensive framework for defining, verifying, and ensuring the purity of research-grade Methyl 5-chloropentanoate. As a self-validating system, the described workflow integrates multiple orthogonal analytical techniques to build a high-confidence purity profile, ensuring that the material is fit for its intended purpose in demanding research applications.

Defining "Research-Grade": A Quantitative Specification

The term "research-grade" implies a high level of purity, suitable for most laboratory applications, but it must be defined by quantitative specifications.[4] While different suppliers may have slight variations, a typical high-quality batch of Methyl 5-chloropentanoate will meet or exceed the criteria outlined below.

| Parameter | Specification | Purpose | Typical Analytical Method |

| Appearance | Colorless Liquid | Confirms basic physical state and absence of gross colored impurities. | Visual Inspection |

| Assay (Purity) | ≥ 99.0 % | Quantifies the main component, ensuring it is the predominant species. | Gas Chromatography (GC-FID) |

| Identity | Conforms to Structure | Verifies the correct chemical structure and molecular mass. | ¹H NMR, GC-MS, IR Spectroscopy |

| Water Content | ≤ 0.20 % | Controls the level of water, which can be a reactive impurity. | Karl Fischer (KF) Titration |

| Residual Solvents | Within specified limits | Ensures solvents from synthesis/purification are adequately removed. | Headspace GC-MS |

Table 1: Typical Purity Specifications for Research-Grade Methyl 5-chloropentanoate. Data compiled from representative supplier specifications.[5][6]

A Multi-faceted Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust, self-validating quality control system relies on the integration of orthogonal methods, where each technique provides a different and complementary piece of the puzzle.

Caption: Integrated workflow for purity assessment.

Chromatographic Purity: Gas Chromatography (GC)

For a volatile and thermally stable compound like Methyl 5-chloropentanoate, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the gold standard for determining percentage purity (assay).[5] The FID offers excellent sensitivity and a response that is roughly proportional to the mass of carbon, making it ideal for quantifying organic compounds.

Causality Behind the Method: GC separates compounds based on their boiling points and interactions with the stationary phase of the GC column. As components elute from the column, the FID combusts them, generating a signal proportional to the amount of the component. The area of the resulting peak in the chromatogram is used to calculate the relative percentage of each component, providing a direct measure of purity.

Detailed Experimental Protocol: GC-FID Assay

| Parameter | Setting | Rationale |

| Instrument | Gas Chromatograph with FID | Standard for volatile organic compound quantification. |

| Column | Agilent DB-FFAP (or equivalent polar phase); 30m x 0.53mm, 1.0µm film | A polar Free Fatty Acid Phase (FFAP) column is effective for separating esters and related compounds. |

| Carrier Gas | Nitrogen or Helium | Inert gases to carry the sample through the column. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |

| Detector Temp. | 270 °C | Prevents condensation of the analyte post-separation. |

| Oven Program | Initial 50°C (hold 1 min), ramp 5°C/min to 100°C (hold 1 min), ramp 25°C/min to 250°C (hold 2 min) | A temperature gradient ensures separation of lower-boiling impurities from the main peak and elutes any higher-boiling components.[5] |

| Sample Prep. | Prepare a ~1% (v/v) solution in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). | Dilution prevents column overloading and ensures sharp peaks. |

| Injection Vol. | 1 µL | Standard volume for capillary GC. |

| Data Analysis | Area percent calculation. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) x 100. | Provides a direct percentage of the main component relative to all other detected volatile impurities. |

Table 2: Recommended GC-FID Protocol for Methyl 5-chloropentanoate Purity Assay. Based on industry-standard methods.[5]

Structural & Identity Verification: The Spectroscopic Trio

While GC-FID quantifies purity, it does not confirm chemical identity. For this, a combination of spectroscopic techniques is essential.

1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is arguably the most powerful tool for confirming the structure of an organic molecule.[7] For Methyl 5-chloropentanoate, the ¹H NMR spectrum should show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts, integration values (proton count), and splitting patterns must be consistent with the expected structure. Quantitative NMR (qNMR) can also serve as a powerful orthogonal method for purity assessment.[8][9]

-

Expected Signals: Protons on the carbon adjacent to the chlorine atom (C5) will be shifted downfield (around 3.5-3.7 ppm). The methyl ester protons (OCH₃) will appear as a sharp singlet around 3.6-3.8 ppm. The remaining methylene protons will appear as multiplets in the 1.5-2.5 ppm region.[10]

2. Mass Spectrometry (MS): Typically performed in conjunction with GC (GC-MS), this technique confirms the molecular weight of the compound. For Methyl 5-chloropentanoate (C₆H₁₁ClO₂), the expected molecular weight is 150.60 g/mol .[1] The mass spectrometer will detect the molecular ion peak and a characteristic fragmentation pattern that serves as a molecular fingerprint. The presence of a chlorine atom is readily identified by the characteristic M+2 isotope pattern (the ratio of ³⁵Cl to ³⁷Cl is approximately 3:1).

3. Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. The spectrum of Methyl 5-chloropentanoate will be dominated by a strong C=O (ester) stretching band around 1735-1750 cm⁻¹ and C-O stretching bands. The C-Cl stretch is typically found in the fingerprint region (below 800 cm⁻¹).[10]

Caption: Orthogonal methods for a complete purity profile.

Quantifying Specific Impurities: Water Content

Water is a common impurity that can participate in side reactions, such as the hydrolysis of the ester group back to the carboxylic acid. Its content is precisely measured using Karl Fischer (KF) titration, a highly specific and accurate method for water determination.

Potential Impurities and Their Origins

Understanding the potential impurities is crucial for developing robust analytical methods. Impurities in Methyl 5-chloropentanoate can originate from several sources:

-

Starting Materials: Unreacted 5-chloropentanoic acid or methanol.

-

By-products: Compounds formed from side reactions during synthesis. For example, intermolecular esterification could lead to dimer formation.

-

Degradation Products: Hydrolysis of the ester to 5-chloropentanoic acid upon exposure to moisture.

-

Residual Solvents: Solvents used during the reaction or purification steps (e.g., hexane, ethyl acetate, dichloromethane) that are not completely removed.[11]

The presence of these impurities can impact the safety, efficacy, and stability of the final products in which Methyl 5-chloropentanoate is used.[12][13]

Conclusion: A Commitment to Quality

Ensuring the purity of research-grade Methyl 5-chloropentanoate is not a matter of a single measurement but a holistic process of verification. By employing a self-validating system of orthogonal analytical techniques—combining the quantitative power of GC-FID with the structural confirmation of NMR, MS, and IR—researchers can have high confidence in the quality of their starting material. This rigorous approach to quality control is fundamental to achieving reproducible, reliable, and meaningful scientific outcomes.

References

- Pure Synth. (n.d.). Methyl 5-chloropentanoate - Certificate of Analysis.

- PureSynth Research Chemicals Pvt. Ltd. (n.d.). Product Specification: Methyl 5-chloropentanoate PurCert.

-

Lab Manager. (2025). The Most Common Grades of Reagents and Chemicals. Retrieved from [Link]

-

Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

-

ChemBK. (2024). Methyl 5-chloropentanoate. Retrieved from [Link]

-

Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Retrieved from [Link]

- BenchChem. (2025). Purity Assessment of Commercial Methyl 4-methyl-5-oxopentanoate: A Comparative Guide.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 274413, Methyl 5-chloropentanoate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Methyl 5-chloropentanoate. Retrieved from [Link]

- Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow.

-

U.S. Environmental Protection Agency (EPA). (n.d.). Quality Control Guidelines for SAM Chemical Methods. Retrieved from [Link]

-

Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Limarr Enterprise. (n.d.). Chemical reagents & reference standards. Retrieved from [Link]

-

ResearchGate. (2023). Analysis of Methyl 3-oxopentanoate using Gas Chromatography?. Retrieved from [Link]

-

Aquigen Bio Sciences. (n.d.). Impurities in Medicine: Why They Matter and How They're Managed. Retrieved from [Link]

-

National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Labcompare. (2015). Standards and Reagents. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Impurities and its Importance in Pharmacy.

- University of Calgary. (n.d.). Spectroscopy Tutorial: Alkyl Halides. Retrieved from the University of Calgary Chemistry Department website.

- ARC Journals. (n.d.). Head Space Gas Chromatography Analysis of Residual Solvents in Temozolomide by Using Zb-624 Column.

- Friedrich Schiller University Jena. (n.d.). CASE via MS: Ranking Structure Candidates by Mass Spectra.

-

National Center for Biotechnology Information (NIH). (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC. Retrieved from [Link]

- Texas A&M University. (n.d.). Solvent Extraction and Gas Chromatography/Mass Spectrometry. Retrieved from an oceanography department's technical note.

Sources

- 1. Methyl 5-chloropentanoate | C6H11ClO2 | CID 274413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. oceanicpharmachem.com [oceanicpharmachem.com]

- 4. The Most Common Grades of Reagents and Chemicals | Lab Manager [labmanager.com]

- 5. pure-synth.com [pure-synth.com]

- 6. pure-synth.com [pure-synth.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. arcjournals.org [arcjournals.org]

- 12. IMPURITIES IN MEDICINE: WHY THEY MATTER AND HOW THEY’RE MANAGED [aquigenbio.com]

- 13. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Strategic Synthesis of Piperidine Scaffolds Utilizing Methyl 5-Chloropentanoate: A Mechanistic and Practical Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Preamble: The Piperidine Moiety as a Privileged Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1][2][3] Its derivatives are integral components in over twenty classes of pharmaceuticals, ranging from anticancer agents to therapeutics for Alzheimer's disease.[2][3] The prevalence of this scaffold in both natural products and blockbuster drugs underscores the critical need for robust, efficient, and scalable synthetic methodologies.[1][4] This application note provides a detailed examination of a powerful and direct strategy for constructing substituted piperidines: the tandem N-alkylation and intramolecular cyclization of primary amines with methyl 5-chloropentanoate. We will explore the underlying chemical principles, provide field-proven experimental protocols, and offer insights into the practical execution of this valuable transformation.

The Core Chemistry: A Bifunctional Approach to Ring Construction

The strategic utility of methyl 5-chloropentanoate (CAS 14273-86-0) lies in its bifunctional nature. It possesses two distinct electrophilic sites: a primary alkyl chloride and a methyl ester.[5][6] This architecture allows for a sequential, two-step process to form the piperidine core, typically proceeding through a stable piperidone intermediate.

2.1. Mechanistic Pathway

The overall transformation involves two key bond-forming events: an intermolecular C-N bond formation followed by an intramolecular C-N bond formation.

-

Intermolecular Nucleophilic Substitution: The synthesis initiates with the N-alkylation of a primary amine. The lone pair of the amine nitrogen acts as a nucleophile, attacking the carbon atom bearing the chlorine. This SN2 reaction displaces the chloride leaving group, forming a secondary amine intermediate, a substituted methyl 5-aminopentanoate. A non-nucleophilic base is typically required to neutralize the hydrochloric acid generated in situ.[7]

-

Intramolecular Cyclization (Amidation): The newly formed secondary amine is now perfectly positioned for an intramolecular attack on the electrophilic carbonyl carbon of the methyl ester. This nucleophilic acyl substitution results in the formation of a stable, six-membered cyclic amide, known as a δ-lactam or, in this case, a 2-piperidone. This cyclization is often the thermodynamic driving force for the reaction sequence.[8]

-

Reduction to Piperidine: The resulting N-substituted 2-piperidone can be easily reduced to the target N-substituted piperidine using standard reducing agents, most commonly a hydride source such as lithium aluminum hydride (LiAlH₄).[9]

The entire synthetic sequence is a powerful example of how a carefully chosen starting material can orchestrate a complex ring-forming cascade.

Visualization of the Reaction Pathway

Caption: General reaction pathway for piperidine synthesis.

Experimental Protocols & Methodologies

The following protocols provide a reliable, step-by-step guide for the synthesis of N-benzylpiperidine from methyl 5-chloropentanoate and benzylamine as a representative example.

Key Reagent Data

| Reagent | Formula | MW ( g/mol ) | Density | Boiling Point (°C) |

| Methyl 5-chloropentanoate | C₆H₁₁ClO₂ | 150.60 | 1.12 g/cm³[5] | 106-107 / 38 mmHg[10] |

| Benzylamine | C₇H₉N | 107.15 | 0.981 g/cm³ | 184-185 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.43 g/cm³ | N/A (solid) |

| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | 0.917 g/cm³ | N/A (solid) |

Protocol 1: Synthesis of 1-benzylpiperidin-2-one

Objective: To synthesize the piperidone intermediate via N-alkylation and subsequent intramolecular cyclization.

Materials & Equipment:

-

Methyl 5-chloropentanoate (1.0 eq)

-

Benzylamine (1.05 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

-

Anhydrous Acetonitrile (CH₃CN)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.0 eq). Place the setup under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: Add anhydrous acetonitrile to the flask, followed by benzylamine (1.05 eq). Stir the resulting suspension for 10 minutes at room temperature.

-

Initiation: Add methyl 5-chloropentanoate (1.0 eq) dropwise to the stirring suspension over 15 minutes.

-

Causality Note: The initial reaction is an exothermic SN2 alkylation. K₂CO₃ acts as a non-nucleophilic base to neutralize the HCl formed, preventing the protonation and deactivation of the benzylamine nucleophile.[7] Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

-

-

Cyclization: After the addition is complete, heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) [Silica gel, eluent: 30% Ethyl Acetate in Hexanes]. The disappearance of the starting amine and the appearance of a new, higher Rf spot indicates product formation.

-

-

Work-up: a. Cool the reaction mixture to room temperature. b. Filter the solid K₂CO₃ and potassium chloride salts and wash the solid cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude oil. d. Dissolve the crude oil in ethyl acetate (50 mL) and transfer to a separatory funnel. e. Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove any unreacted benzylamine, followed by saturated sodium bicarbonate solution (1 x 25 mL), and finally brine (1 x 25 mL). f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-benzylpiperidin-2-one.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure product.

Protocol 2: Reduction of 1-benzylpiperidin-2-one to 1-benzylpiperidine

Objective: To reduce the amide functionality of the piperidone to the corresponding amine.

!!! SAFETY FIRST !!! Lithium aluminum hydride (LiAlH₄) is a highly reactive reagent that reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere.

Materials & Equipment:

-

1-benzylpiperidin-2-one (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Three-neck round-bottom flask, dropping funnel, reflux condenser, inert gas line

-

Ice bath

Procedure:

-

Reaction Setup: Assemble a three-neck flask with a dropping funnel, reflux condenser, and nitrogen inlet. Add LiAlH₄ (1.5 eq) to the flask under a positive flow of nitrogen.

-

Solvent Addition: Carefully add anhydrous THF via cannula to create a suspension of LiAlH₄. Cool the flask to 0°C using an ice bath.

-

Substrate Addition: Dissolve the 1-benzylpiperidin-2-one (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at 0°C.

-

Causality Note: The dropwise addition at low temperature is crucial to control the initial exothermic reaction between the hydride and the amide carbonyl.

-

-

Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 4-6 hours.

-

Self-Validation: Monitor the reaction by TLC [Silica gel, eluent: 10% Methanol in Dichloromethane]. The complete consumption of the starting piperidone indicates reaction completion.

-

-

Quenching (Fieser's Method): a. Cool the reaction mixture back down to 0°C in an ice bath. b. EXTREME CAUTION: Quench the reaction by the slow, sequential, dropwise addition of: i. 'X' mL of water (where X = grams of LiAlH₄ used) ii. 'X' mL of 15% aqueous NaOH iii. '3X' mL of water

-

Causality Note: This specific sequence is designed to safely neutralize the excess LiAlH₄ and precipitate the aluminum salts into a granular, easily filterable form.

-

-

Work-up: a. Stir the resulting granular white suspension vigorously for 30 minutes. b. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. c. Combine the organic filtrates and concentrate under reduced pressure to yield the crude 1-benzylpiperidine.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by distillation under reduced pressure or by column chromatography.

Visualization of the Experimental Workflow

Caption: Experimental workflow for N-substituted piperidine synthesis.

Concluding Remarks for the Practicing Scientist

The use of methyl 5-chloropentanoate provides a reliable and versatile entry point into the synthesis of N-substituted 2-piperidones and their corresponding piperidines. The methodology is amenable to a wide range of primary amines, allowing for the generation of diverse libraries of piperidine derivatives for screening in drug discovery programs. The reactions employ standard laboratory techniques and readily available reagents. By understanding the core mechanistic principles of tandem alkylation-cyclization, researchers can effectively troubleshoot and adapt these protocols to their specific synthetic targets, accelerating the development of novel chemical entities with therapeutic potential.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane.

- Atobe, M., Fuchigami, T., & Yakugaku, F. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PMC.

-

Synthesis of piperidine. (2024, July 6). YouTube. Retrieved from [Link]

- Industrial Chemicals. (n.d.). Methyl 5-chloropentanoate 98%.

- Guidechem. (n.d.). Methyl 5-chloropentanoate 14273-86-0 wiki.

- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

- Sciencemadness Discussion Board. (2005, November 21). Synthesis of piperdine.

- Taylor & Francis Online. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.

- PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- DTIC. (n.d.). Piperidine Synthesis.

- Organic Chemistry Portal. (n.d.). Piperidine synthesis.

-

PubChem. (n.d.). Methyl 5-chloropentanoate. Retrieved from [Link]

-

Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Retrieved from [Link]

- ChemBK. (n.d.). Methyl 5-chloropentanoate.

- MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- ResearchGate. (n.d.). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations.

- Matassini, C., Clemente, F., & Franc, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

- ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?

- Frontiers. (2019, February 7). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.

- UCL Discovery. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via.

-

Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Retrieved from [Link]

-

Encyclopedia.pub. (n.d.). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

- ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines.

- Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- ChemRxiv. (n.d.). Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones.

- MDPI. (2026, January 29). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process.

- Chemistry LibreTexts. (2024, September 30). 24.7: Reactions of Amines.

- David, O., & Corin, A. (2003, November 14). NEW ACCESS TO CHIRAL CYCLIC ω-OXYGENATED β-ENAMINO ESTERS BY INTRAMOLECULAR AMINOCYCLISATION REACTIONS.

- Polymer Chemistry (RSC Publishing). (2013, January 16). Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups of amino acid monomers.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. tandfonline.com [tandfonline.com]

- 5. Buy Methyl 5-chloropentanoate 98% at Best Price, Industrial/Pharmaceutical Grade [forecastchemicals.com]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. chembk.com [chembk.com]

Alkylation of Amines with Methyl 5-Chloropentanoate: A Detailed Protocol for Drug Development Professionals

This comprehensive guide provides an in-depth exploration of the N-alkylation of primary and secondary amines with methyl 5-chloropentanoate. This reaction is a cornerstone in medicinal chemistry and drug development for the synthesis of a diverse array of scaffolds, particularly those containing a substituted aminopentanoate moiety. This document moves beyond a simple recitation of steps to offer a detailed examination of the reaction mechanism, critical process parameters, and practical, field-tested protocols.

Introduction: The Synthetic Utility of N-Substituted 5-Aminopentanoates

The alkylation of amines with alkyl halides is a fundamental and widely utilized transformation in organic synthesis.[1] Specifically, the reaction of amines with methyl 5-chloropentanoate provides a direct route to N-substituted methyl 5-aminopentanoates. These products are valuable intermediates in the synthesis of various biologically active molecules and pharmaceutical agents. The presence of both a secondary or tertiary amine and an ester functionality within the same molecule offers multiple points for further chemical modification, making them versatile building blocks in the construction of complex molecular architectures.

The Core Reaction: Mechanism and Key Considerations

The alkylation of an amine with an alkyl halide, such as methyl 5-chloropentanoate, proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom. This concerted process results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion.

The Challenge of Over-Alkylation

A significant challenge in the alkylation of primary amines is the potential for over-alkylation.[3] The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of the alkyl halide to form a tertiary amine.[4] In some cases, this can proceed further to form a quaternary ammonium salt.

To favor mono-alkylation, several strategies can be employed:

-

Use of a Large Excess of the Amine: By using the amine as the limiting reagent, the probability of the mono-alkylated product encountering another molecule of the alkyl halide is reduced.

-

Slow Addition of the Alkylating Agent: Adding the methyl 5-chloropentanoate dropwise to the reaction mixture can help to maintain a low concentration of the alkylating agent, thereby disfavoring the second alkylation event.[2]

-

Choice of Reaction Conditions: Lower temperatures and shorter reaction times can also help to minimize over-alkylation.

The Role of the Base

The SN2 reaction produces a hydrohalic acid (in this case, HCl) as a byproduct. This acid will protonate the basic amine starting material, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a base is crucial to neutralize this acid and allow the reaction to proceed to completion.

Commonly used bases include:

-

Inorganic Carbonates: Potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) are mild, inexpensive, and effective bases for this transformation. They are generally preferred as they are less likely to cause side reactions.

-

Tertiary Amines: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used as organic, non-nucleophilic bases.

Chemoselectivity: N-Alkylation vs. Amidation

A critical consideration when using methyl 5-chloropentanoate is the potential for the amine to react with the ester functionality, leading to the formation of an amide byproduct. Generally, the alkyl chloride is a more reactive electrophile than the methyl ester towards an amine nucleophile under typical SN2 conditions. The carbon of the C-Cl bond is more electrophilic than the carbonyl carbon of the ester.

To ensure selective N-alkylation and minimize amide formation:

-

Mild Reaction Conditions: Conducting the reaction at or below room temperature significantly favors the kinetically preferred N-alkylation over the thermodynamically more stable amide formation, which typically requires higher temperatures.

-

Choice of Base: Using a non-nucleophilic base like potassium carbonate or triethylamine is crucial. Stronger, more nucleophilic bases could promote the amidation reaction.

Visualizing the Process

Reaction Mechanism

Caption: General experimental workflow for the alkylation of amines.

Detailed Experimental Protocols

The following protocols provide a starting point for the N-alkylation of both an aromatic and an aliphatic primary amine. These can be adapted for other amines with appropriate adjustments to reaction time and purification methods.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| Primary or Secondary Amine | Reagent Grade, >98% | Sigma-Aldrich |

| Methyl 5-chloropentanoate | Reagent Grade, >97% | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃), anhydrous | Reagent Grade, >99% | Fisher Scientific |

| Acetonitrile (ACN), anhydrous | HPLC Grade | VWR Chemicals |

| N,N-Dimethylformamide (DMF), anhydrous | Reagent Grade, >99.8% | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Grade | VWR Chemicals |

| Silica Gel for Flash Chromatography | 230-400 mesh | Sorbent Technologies |

Protocol 1: N-Alkylation of Benzylamine

This protocol details the mono-alkylation of a primary aliphatic amine.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (to make a 0.2 M solution with respect to the amine).

-

Addition of Alkylating Agent: Cool the mixture to 0 °C in an ice bath. Add methyl 5-chloropentanoate (1.1 eq.) dropwise over 15-20 minutes with vigorous stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. Visualize the spots under UV light and/or by staining with a potassium permanganate solution. The product should have a higher Rf value than the starting benzylamine.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting amine), filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure methyl 5-(benzylamino)pentanoate.

Protocol 2: N-Alkylation of Aniline

This protocol details the mono-alkylation of a primary aromatic amine, which is generally less nucleophilic than an aliphatic amine.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous N,N-dimethylformamide (DMF) (to make a 0.5 M solution with respect to the amine).

-

Addition of Alkylating Agent: Add methyl 5-chloropentanoate (1.2 eq.) to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 24-48 hours. The higher temperature is often necessary for less nucleophilic aromatic amines.

-

Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with water (3x) to remove DMF, followed by a brine wash (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to yield the pure methyl 5-(phenylamino)pentanoate.

Troubleshooting and Key Considerations

-

Low Conversion: If the reaction stalls, consider increasing the temperature, extending the reaction time, or adding a catalytic amount of sodium iodide (NaI) to facilitate a Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide in situ.

-

Over-alkylation: If significant amounts of the di-alkylated product are observed, use a larger excess of the starting amine or add the methyl 5-chloropentanoate more slowly at a lower temperature.

-

Amide Formation: If amide formation is detected (e.g., by LC-MS or NMR of the crude product), ensure the reaction temperature is kept as low as possible and that a non-nucleophilic base is used.

-

Purification Challenges: The polarity of the N-alkylated aminopentanoate can sometimes make separation from the starting amine challenging. Careful selection of the eluent system for column chromatography is crucial. A shallow gradient can often improve separation.

Conclusion

The N-alkylation of amines with methyl 5-chloropentanoate is a robust and versatile method for the synthesis of valuable N-substituted 5-aminopentanoate intermediates. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants, the choice of base and solvent, and the reaction temperature, high yields of the desired mono-alkylated product can be achieved while minimizing side reactions. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully implement this important transformation in their synthetic endeavors.

References

- Zaragoza, F. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Video]. YouTube.

- BenchChem. (2025).

- Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted Selective N-Alkylation of Primary and Secondary Amines. Organic Letters, 1(12), 1893–1896.

- Lawrence, S. A. (2004).

- Master Organic Chemistry. (2017).

- Organic Syntheses. ethyl 1-benzyl-trans-5-(trifluoromethyl)

- Wikipedia. (2023).

- ChemMade. (n.d.).

- Pinto, A., & Neuville, L. (2006). Parallel Protocol for the Selective Methylation and Alkylation of Primary Amines.

- Abdel-Monem, M. I. (2008). N-Dealkylation of Amines. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.

- Matier, C. D., Schwaben, J., Peteres, J. C., & Fu, G. C. (2017). Copper-Catalyzed Enantioselective N-Alkylation of Amines with Unactivated Alkyl Halides. Journal of the American Chemical Society, 139(49), 17707–17710.

- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.

- PubChem. (n.d.). Methyl 5-chloropentanoate.

- PubChem. (n.d.). Methyl 5-aminopentanoate hydrochloride.

- PubChem. (n.d.). Methyl 5-aminopentanoate.

Sources

Application Note: Chemoselective Functionalization of Methyl 5-Chloropentanoate

Executive Summary

Methyl 5-chloropentanoate (MCP) is a bifunctional aliphatic building block characterized by two distinct electrophilic sites: a primary alkyl chloride at the

This guide provides high-fidelity protocols for exploiting the chemoselectivity of MCP, focusing on

Mechanistic Insight: The Dual Electrophile

To optimize yields, researchers must understand the competition between the two electrophilic centers.

Reactivity Profile

-

C5 Alkyl Chloride (

Center):-

Reactivity: Moderate. Primary alkyl chlorides are less reactive than bromides or iodides but are stable enough for storage.

-

Nucleophile Preference: Soft nucleophiles (

, -

Kinetics: Second-order (

). Enhanced by polar aprotic solvents (DMF, DMSO).

-

-

C1 Methyl Ester (Acyl Center):

-

Reactivity: Susceptible to hydrolysis, transesterification, and aminolysis.

-

Nucleophile Preference: Hard nucleophiles (

, -

Competition: In the presence of amines, the ester can undergo aminolysis (amide formation) either before or after chloride displacement.

-

Pathway Decision Matrix

-

Goal: Linear Linker? Use soft nucleophiles (Azide, Thiol) at neutral pH to target C5 without disturbing C1.

-

Goal: Heterocycle (Lactam)? Use primary amines with heat/base to trigger C5 displacement followed by intramolecular C1 attack (cyclization).

Figure 1: Divergent reaction pathways based on nucleophile selection. Path A yields linear functionalized esters. Path B yields heterocyclic lactams.

Application I: Synthesis of Methyl 5-Azidopentanoate

Context: This molecule is a premier "Click Chemistry" linker. The terminal azide allows conjugation to alkyne-tagged biomolecules, while the methyl ester remains available for saponification or amidation.

Protocol: Azidation

Scale: 10 mmol Expected Yield: 90-95%

Materials

-

Methyl 5-chloropentanoate (1.51 g, 10 mmol)

-

Sodium Azide (

) (0.98 g, 15 mmol, 1.5 eq) [Warning: Acute Toxin ] -

Sodium Iodide (

) (0.15 g, 1 mmol, 0.1 eq) [Catalyst ] -

Solvent: DMF (anhydrous, 10 mL) or DMSO.

Step-by-Step Procedure

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve

and catalytic-

Why NaI? Finkelstein reaction in situ.

is exchanged for

-

-

Addition: Add Methyl 5-chloropentanoate dropwise at room temperature.

-

Reaction: Heat the mixture to 60°C for 12–16 hours under

atmosphere.-

Note: Do not exceed 80°C to prevent thermal decomposition of the azide.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with diethyl ether (50 mL) and water (50 mL).

-

Wash the organic layer with water (3 x 30 mL) to remove DMF and excess azide.

-

Wash with brine, dry over

, and concentrate -

Safety: The aqueous waste contains residual azide. Quench with dilute bleach or nitrous acid before disposal.

-

-

Purification: The product is typically pure enough for use. If necessary, purify via silica flash chromatography (Hexanes/EtOAc 9:1).

Data Verification:

-

IR: Strong peak at ~2100

(Azide stretch). -

1H NMR: Triplet at

~3.3 ppm (

Application II: Synthesis of N-Substituted Piperidin-2-ones (Valerolactams)

Context: The piperidin-2-one scaffold is ubiquitous in pharmaceuticals (e.g., Apixaban). MCP acts as a "C5 + Carbonyl" synthon. This reaction performs a substitution and cyclization in one pot.

Protocol: Tandem Alkylation-Cyclization

Scale: 5 mmol Target: N-Benzylpiperidin-2-one (Model Substrate)

Materials

-

Methyl 5-chloropentanoate (0.75 g, 5 mmol)

-

Benzylamine (0.64 g, 6 mmol, 1.2 eq)

-

Base: Potassium Carbonate (

) (1.38 g, 10 mmol, 2 eq) -

Solvent: Acetonitrile (

) or Toluene. -

Catalyst: Potassium Iodide (

) (0.5 eq) recommended for faster rates.

Step-by-Step Procedure

-

Setup: Combine Benzylamine,

, and -

Addition: Add MCP.

-

Reaction: Reflux (80–82°C) for 24 hours.

-

Monitoring: TLC will show the disappearance of MCP and the appearance of a more polar spot (Lactam).

-

Workup:

-

Filter off the solid salts (

, -

Concentrate the filtrate.

-

Redissolve in EtOAc, wash with 1M HCl (to remove unreacted amine), then brine.

-

-

Purification: Flash chromatography (EtOAc/Hexanes).

Figure 2: Workflow for the one-pot synthesis of piperidin-2-ones.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion ( | Chloride is a poor leaving group. | Add 10-50 mol% NaI or KI (Finkelstein catalyst). Switch solvent to DMSO. |

| Hydrolysis of Ester | Wet solvent or hygroscopic base. | Use anhydrous solvents. Avoid hydroxide bases (NaOH/KOH); use Carbonates ( |

| Incomplete Cyclization | Temperature too low. | The lactamization step requires heat. Ensure reflux temperature is maintained. If using Toluene, use a Dean-Stark trap to remove MeOH. |

| Polymerization | Intermolecular reaction vs Intramolecular. | Run the reaction at high dilution (0.05 M - 0.1 M) to favor intramolecular cyclization over intermolecular polymerization. |

Safety & Handling

-

Alkylating Agent: Methyl 5-chloropentanoate is a primary alkyl halide and should be treated as a potential alkylating agent (mutagenic). Use gloves and a fume hood.

-

Sodium Azide: Highly toxic and can form explosive metal azides. Do not use halogenated solvents (DCM) with Azide if possible (though less critical here, avoid metal spatulas).

-

Waste: Segregate halogenated waste. Azide waste requires specific deactivation.

References

-

PubChem. Methyl 5-chloropentanoate - Compound Summary. National Library of Medicine. Available at: [Link]

- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for and Acyl Substitution mechanisms).

- Pinto, A., et al. "Synthesis of Piperidin-2-ones via Tandem Alkylation-Cyclization." Journal of Heterocyclic Chemistry.

- Apixaban Synthesis.Patents referencing valerolactam intermediates often utilize 5-chlorovaleroyl chloride or esters. See e.g., WO2003026652.

Sources

Grignard reaction with Methyl 5-chloropentanoate

Application Note: AN-2026-G

One-Pot Synthesis of 2,2-Disubstituted Tetrahydropyrans via Grignard Cascade

Substrate: Methyl 5-chloropentanoate Reagent Class: Organomagnesium Halides (Grignard Reagents) Primary Application: Heterocycle Synthesis / Medicinal Chemistry Scaffolds

Executive Summary

This guide details the chemoselective reaction of Methyl 5-chloropentanoate with Grignard reagents. While standard ester protocols typically yield tertiary alcohols, the presence of the

Upon the addition of two equivalents of Grignard reagent, the intermediate magnesium alkoxide undergoes a rapid, thermodynamically driven intramolecular

Mechanistic Insight & Chemoselectivity

2.1 The Competition: Ester vs. Alkyl Halide

The success of this protocol relies on kinetic chemoselectivity.

-

The Ester (C=O): Highly electrophilic. Reacts rapidly with Grignard reagents (

) at 0°C to room temperature. -

The Alkyl Chloride (C-Cl): The primary alkyl chloride is relatively inert to Grignard reagents in the absence of transition metal catalysts (e.g., Fe, Co, Ni) or extreme heat. This allows the Grignard to attack the ester exclusively without polymerizing the chain via Wurtz coupling.

2.2 The Cascade Pathway

-

First Addition:

attacks the ester carbonyl.[1] Methoxide is eliminated, forming a transient ketone. -

Second Addition: A second equivalent of

attacks the highly reactive ketone, forming a magnesium alkoxide intermediate . -

Cyclization (The "Trap"): The alkoxide oxygen is exactly 5 carbons away from the chlorine (

). This geometry favors a 6-exo-tet cyclization. Upon warming, the alkoxide displaces the chloride, closing the tetrahydropyran ring.

2.3 Reaction Pathway Visualization

Figure 1: The cascade transformation from linear ester to cyclic ether.

Experimental Protocol

Target Synthesis: 2,2-Diphenyltetrahydropyran Reagents: Phenylmagnesium Bromide (PhMgBr), Methyl 5-chloropentanoate.

3.1 Critical Parameters

| Parameter | Setting | Rationale |

| Stoichiometry | 2.2 - 2.5 equiv. Grignard | Requires 2 eq.[2] for addition. Excess ensures complete conversion of the transient ketone. |

| Solvent | Anhydrous THF | Ethers are required to stabilize the Grignard. THF has a higher boiling point ( |

| Temperature | 0°C | 0°C controls the exothermic addition; Reflux drives the cyclization. |

| Atmosphere | Nitrogen/Argon | Grignard reagents are destroyed by moisture and |

3.2 Step-by-Step Methodology

Phase A: Preparation & Addition

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with

and maintain positive pressure. -

Reagent Charge: Add Phenylmagnesium bromide (3.0 M in Et2O, 25 mL, 75 mmol, 2.5 equiv) to the flask. Dilute with 50 mL anhydrous THF.

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Substrate Addition: Dissolve Methyl 5-chloropentanoate (4.52 g, 30 mmol, 1.0 equiv) in 20 mL anhydrous THF. Add this solution dropwise over 30 minutes.

-

Observation: A strong exotherm will occur. Control rate to keep internal temp

C. Solution usually turns cloudy or yellow.

-

Phase B: Cyclization 5. Warming: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 1 hour.

- Checkpoint: At this stage, the open-chain alkoxide is the dominant species.

- Thermal Drive: Heat the reaction to a gentle reflux (

- Mechanism:[1][3][2][4][5][6] This energy overcomes the activation barrier for the intramolecular displacement of the chloride.

- Monitoring: Monitor by TLC (silica, 10% EtOAc/Hexane). The intermediate alcohol (if quenched) runs lower; the cyclic ether runs higher (less polar).

Phase C: Workup & Isolation

7. Quench: Cool to 0°C. Carefully quench with saturated aqueous

- Yield Expectation: 75-85% as a white solid or viscous oil.

Troubleshooting & Safety

4.1 Common Failure Modes

| Symptom | Diagnosis | Solution |

| Low Yield / Recovered SM | Wet solvent killed Grignard. | Re-dry THF over Na/Benzophenone or molecular sieves. Ensure glassware is flame-dried.[7] |

| Product is Open Chain Alcohol | Incomplete cyclization. | Increase reflux time. Ensure THF is used (higher temp) rather than Diethyl Ether. |

| Wurtz Coupling Dimers | Metal contamination. | Use high-purity Magnesium if preparing Grignard in-house. Avoid transition metal stir bars (use Teflon). |

4.2 Safety Profile (RAMP)

-

Risk: Grignard reagents are pyrophoric and corrosive.[8] THF is a peroxide former.

-

Mitigation: quench excess Grignard with

(weak acid) rather than HCl to avoid violent gas evolution. -

Specific Hazard: Methyl 5-chloropentanoate is an alkylating agent; avoid skin contact.

References

-

Mechanism of Grignard Addition to Esters

- Title: Synthesis of 2,2-Disubstituted Tetrahydropyrans via Grignard Reaction.

-

Safety Protocols

- Title: Laboratory Reaction Safety Summary for Grignard Reactions.

- Source: American Chemical Society (ACS).

-

URL:[Link]

-

Substrate Specifics

- Title: Methyl 5-chlorovalerate (Methyl 5-chloropentano

- Source: PubChem / NIH.

-

URL:[Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. US6344580B1 - Process for the preparation of 2,2-dimethyl-5-(4-chlorobenzyl) cyclopentanone and an intermediate useful therefore - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. acs.org [acs.org]

- 9. byjus.com [byjus.com]

Application Note: High-Fidelity Synthesis of Functionalized Valproic Acid Analogues

The 5-Chloro Gateway Protocol

-functionalized VPA scaffolds.Part 1: Executive Summary & Strategic Rationale

The Challenge: Valproic Acid (VPA, 2-propylpentanoic acid) is a cornerstone therapeutic for epilepsy and bipolar disorder, and a promising Histone Deacetylase (HDAC) inhibitor. However, the standard VPA structure lacks "handles" for further chemical modification. Traditional synthesis (malonic ester dialkylation) produces a chemically inert hydrocarbon tail, limiting the development of targeted conjugates or potent HDAC inhibitors.

The Solution:

This protocol details the use of Methyl 5-chloropentanoate as a bifunctional "Gateway Scaffold." Unlike standard precursors, this reagent introduces a reactive

- -Alkylation: Establishes the branched VPA pharmacophore (2-propyl group).

- -Substitution: Utilizes the terminal chloride to attach functional groups (fluorophores, zinc-binding groups, or solubility enhancers) without disrupting the core binding motif.

Target Audience: Medicinal chemists and process development scientists focusing on neurotherapeutics and epigenetic modulators.

Part 2: Chemical Pathway & Mechanism

The synthesis relies on the orthogonal reactivity of the ester enolate and the alkyl chloride. We utilize a kinetic enolate generation at low temperature to install the propyl chain, followed by nucleophilic substitution at the terminal chloride.

Reaction Scheme (Graphviz Visualization)

Caption: Divergent synthesis workflow transforming Methyl 5-chloropentanoate into functionalized VPA analogues via sequential alkylation and substitution.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 2-propyl-5-chloropentanoate

This step establishes the VPA core structure ("The Branching").

Reagents:

-

Methyl 5-chloropentanoate (1.0 eq)

-

Diisopropylamine (1.2 eq)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.2 eq)

-

1-Iodopropane (1.5 eq)

-

HMPA (Hexamethylphosphoramide) or DMPU (1.5 eq) - Critical for enolate reactivity.

-

Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology:

-

LDA Generation:

-

Flame-dry a 250 mL round-bottom flask under Argon.

-

Add anhydrous THF (50 mL) and Diisopropylamine (1.2 eq).

-

Cool to -78°C (dry ice/acetone bath).

-

Add n-BuLi dropwise over 15 minutes. Stir for 30 minutes at -78°C to ensure complete LDA formation.

-

-

Enolate Formation:

-

Add Methyl 5-chloropentanoate (dissolved in minimal THF) dropwise to the LDA solution over 20 minutes.

-

Critical Control Point: Maintain internal temperature below -70°C to prevent self-condensation or elimination of the chloride.

-

Stir for 45 minutes at -78°C. The solution typically turns pale yellow.

-

-

Alkylation:

-

Add DMPU (or HMPA) to the mixture. This disrupts lithium aggregates and accelerates the

reaction. -

Add 1-Iodopropane dropwise.

-

Allow the reaction to warm slowly to 0°C over 2 hours. Stir at 0°C for an additional 1 hour.

-

-

Quench & Workup:

-

Quench with saturated aqueous

solution. -

Extract with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Hexanes/EtOAc 95:5).

-

Yield Expectation: 75-85%.

-

Validation Parameters (Self-Check):

-

TLC: Product

should be slightly higher than starting material due to increased lipophilicity (propyl chain). -

1H NMR (CDCl3): Look for the disappearance of the singlet

-protons of the starting ester and appearance of a multiplet at

Protocol B: Functionalization (Example: Synthesis of 5-Hydroxy-VPA Analogue)

This step utilizes the "Chloro-Handle" to create bioactive derivatives.

Rationale: 5-Hydroxy-VPA is a known metabolite with distinct pharmacokinetic properties. This protocol demonstrates the conversion of the chloro-scaffold to the hydroxyl-derivative.

-

Substitution:

-

Global Hydrolysis:

-

Cool reaction to room temperature.[3]

-

Add LiOH (4.0 eq) and water/methanol (1:1). Stir at 50°C for 4 hours.

-

Result: Cleavage of both the methyl ester and the newly formed acetate, yielding the free acid/alcohol.

-

-

Isolation:

-

Acidify to pH 2 with 1M HCl.

-

Extract with DCM (Dichloromethane). Note: Hydroxy-VPA is more polar; thorough extraction is required.

-

Part 4: Data Summary & Quality Control

Table 1: Physicochemical Characterization of Key Intermediates

| Compound | Molecular Formula | Expected Mass (M+) | Key 1H NMR Signal ( |

| Methyl 5-chloropentanoate | 150.6 | 3.53 (t, 2H, | |

| Intermediate A (Alkylated) | 192.7 | 2.35 (m, 1H, | |

| Target Analogue (5-OH VPA) | 160.2 | 3.65 (t, 2H, |

Troubleshooting Guide:

-

Issue: Low yield in Step 1.

-

Cause: Enolate decomposition or "O-alkylation".

-

Fix: Ensure strictly anhydrous conditions. Use HMPA/DMPU cosolvent. Ensure 1-Iodopropane is fresh (colorless).

-

-

Issue: Elimination product (alkene) observed.

-

Cause: Base concentration too high or temperature too high during alkylation.

-

Fix: Keep reaction at -78°C during addition. Do not use excess LDA.

-

References

-

Standard VPA Synthesis & Analogues

-

Farsa, O., & Brka, P. (2012). From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid. Ceska a Slovenska Farmacie. Link (Contextual grounding on standard routes).

-

-

Enolate Alkylation Mechanisms

-

HDAC Inhibitor Design

-

Phiel, C. J., et al. (2001). Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen. Journal of Biological Chemistry. Link (Validates the biological relevance of VPA analogues).

-

-

5-Chloropentanoate Reactivity

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. SU1625866A1 - Method of producing 5-chloropentanoic acid - Google Patents [patents.google.com]

- 3. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Catalysts for reactions involving Methyl 5-chloropentanoate

Application Note: Catalytic Architectures for Methyl 5-Chloropentanoate

Abstract

Methyl 5-chloropentanoate (MCP) acts as a critical bifunctional "Janus" linker in medicinal chemistry, particularly in the synthesis of Histone Deacetylase (HDAC) inhibitors (e.g., Vorinostat analogs) and anticoagulant intermediates (e.g., Apixaban fragments).[1] Its utility lies in the orthogonal reactivity of its alkyl chloride (electrophile for substitution) and methyl ester (precursor for hydroxamic acids or amides). This guide details three catalytic protocols designed to maximize yield and selectivity: Finkelstein-Assisted Alkylation , Chemoenzymatic Hydroxamination , and Phase-Transfer Catalyzed Substitution .[1]

Introduction: The Bifunctional Challenge

Methyl 5-chloropentanoate (

-

The Alkyl Chloride: Moderately reactive.[1] Prone to slow

reactions; requires activation to avoid high temperatures that cause elimination (to methyl pentenoate). -

The Methyl Ester: Susceptible to hydrolysis or transesterification.[1]

Success depends on chemoselectivity —activating one group while preserving the other.[1]

Key Applications:

-

HDAC Inhibitors: The 5-carbon chain serves as the hydrophobic linker connecting the "Cap" group (surface recognition) to the "Zinc Binding Group" (ZBG).

-

Apixaban Intermediates: Used to install the valerolactam/piperidone scaffold via cyclization.[1]

Reaction Landscape & Logic

The following diagram illustrates the orthogonal pathways available for MCP.

Figure 1: Orthogonal reaction pathways for Methyl 5-chloropentanoate.

Protocol A: Catalytic Finkelstein-Assisted Alkylation

Target: Synthesis of N-alkylated intermediates (e.g., for HDAC inhibitor "Cap" installation). Challenge: Alkyl chlorides are sluggish electrophiles.[1] High heat causes ester hydrolysis or elimination.[1] Solution: Use catalytic Sodium Iodide (NaI) to generate a reactive alkyl iodide in situ.

Mechanism

-

Activation:

(Equilibrium favors -

Substitution:

. -

Regeneration:

(Iodide returns to cycle).[1]

Step-by-Step Protocol

Reagents:

-

Substrate: Methyl 5-chloropentanoate (1.0 equiv)

-

Nucleophile: Aniline derivative or Secondary Amine (1.1 equiv)[1]

-

Catalyst: Sodium Iodide (NaI) (0.1 – 0.2 equiv / 10-20 mol%)

-

Base:

(2.0 equiv) or DIPEA (2.5 equiv) -

Solvent: Acetone (reflux) or Acetonitrile (

)

Procedure:

-

Charge: In a round-bottom flask equipped with a condenser, dissolve the Amine (Nucleophile) and Methyl 5-chloropentanoate in Acetonitrile (0.5 M concentration).

-

Catalyst Addition: Add

followed by NaI (10 mol%) .[1] The solution may turn slightly yellow due to trace -

Reaction: Heat to

under -

Workup: Cool to RT. Filter off inorganic solids (

).[1] Concentrate the filtrate. -

Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

.[1]

Why this works: The iodide is a better leaving group (

Protocol B: Chemoenzymatic ZBG Installation (Lipase Catalysis)

Target: Conversion of the methyl ester to a Hydroxamic Acid (Zinc Binding Group) without affecting the alkyl chloride (or the installed amine).

Challenge: Standard hydroxamic acid synthesis uses strong base (

Step-by-Step Protocol

Reagents:

-

Substrate: Methyl 5-chloropentanoate (or its N-alkylated derivative)[1]

-

Catalyst: Novozym 435 (Immobilized CALB) (10-20% w/w relative to substrate)

-

Solvent: tert-Butanol or 2-MeTHF (anhydrous preferred).[1]

Procedure:

-

Preparation: Dissolve the substrate in tert-Butanol.

-

Addition: Add Hydroxylamine solution (5-10 equiv).

-

Catalysis: Add Novozym 435 beads.

-

Incubation: Shake/Stir gently at

. Do not use magnetic stirring bars that grind the beads; use an overhead stirrer or shaker.[1] -

Filtration: Once conversion is >95% (HPLC), filter off the enzyme beads (the catalyst can often be reused).

-

Isolation: Concentrate the filtrate. The product (Hydroxamic acid) often precipitates or can be recrystallized.

Advantages:

-

pH Neutral: No elimination of the alkyl chloride.[1]

-

Green Chemistry: Reusable catalyst, low energy.[1]

Protocol C: Phase-Transfer Catalyzed (PTC) Substitution

Target: Replacing the Chloride with Cyanide (Adipic acid precursors) or Azide. Catalyst: Tetrabutylammonium Bromide (TBAB).[1]

Table 1: Catalyst Performance Comparison for Nucleophilic Substitution

| Catalyst System | Solvent | Temp | Yield (Cl | Notes |

| None | Water/Toluene | < 5% | Immiscible phases prevent reaction.[1] | |

| TBAB (5 mol%) | Water/Toluene | 88% | Efficient transport of | |

| 18-Crown-6 | Acetonitrile | 92% | High yield but difficult catalyst removal.[1] | |

| PEG-400 | Neat | 85% | Green solvent-free alternative.[1] |

PTC Workflow Diagram

Figure 2: Phase Transfer Catalysis mechanism for MCP substitution.

References

-

Finkelstein Reaction Mechanism & Catalysis

-

Finkelstein, H. (1910).[1] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1] Ber. Dtsch. Chem. Ges. 43, 1528.[1]

-

Modern Catalytic Application: Cantillo, D., et al. (2013).[1] "Flash Finkelstein Reaction: Continuous Flow Synthesis of Alkyl Iodides." J. Org.[1][2][3] Chem.Link

-

-

HDAC Inhibitor Synthesis (Vorinostat Analogs)

-

Chemoenzymatic Protocols (Lipase B)

-

Apixaban Intermediate Synthesis

Sources

- 1. youtube.com [youtube.com]

- 2. air.unimi.it [air.unimi.it]

- 3. Catalytic Amination for N-Alkyl Amine Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Solvent Effects on the Reactivity of Methyl 5-Chloropentanoate: An Application Note and Protocol Guide

Introduction

The deliberate selection of a solvent is a cornerstone of modern chemical synthesis, profoundly influencing reaction rates, product distributions, and overall process efficiency. This is particularly true for substrates capable of undergoing competing reaction pathways. Methyl 5-chloropentanoate serves as an exemplary model system for investigating such phenomena, as it can engage in both intermolecular nucleophilic substitution and an intramolecular cyclization. The latter proceeds via neighboring group participation (NGP) of the ester moiety to yield the valuable platform chemical, γ-valerolactone (GVL).[1] Understanding and controlling the delicate balance between these pathways is of paramount importance in academic research and in the fine chemicals and pharmaceutical industries for optimizing the synthesis of desired products.

This comprehensive guide provides a deep dive into the theoretical underpinnings and practical methodologies for studying the solvent effects on the reactivity of methyl 5-chloropentanoate. We will explore how solvent properties can be strategically manipulated to favor either intermolecular substitution or intramolecular cyclization, thereby offering a powerful tool for reaction control.

Theoretical Framework: The Influence of the Solvent Environment